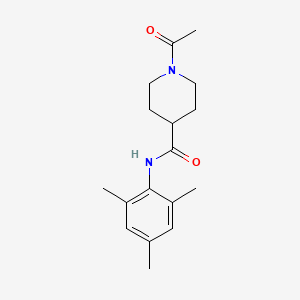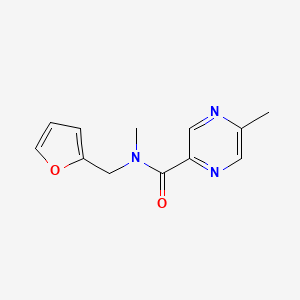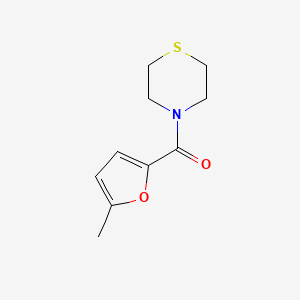![molecular formula C16H20N2O2 B7513523 1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMFU, and it is synthesized using a specific method that yields high-quality results. DMFU has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been documented. In
Mechanism of Action
The mechanism of action of DMFU is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. DMFU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. DMFU has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for mood regulation.
Biochemical and Physiological Effects:
DMFU has been shown to have various biochemical and physiological effects. In animal studies, DMFU has been shown to have potent antitumor activity, and it has been studied as a potential anticancer agent. DMFU has also been shown to improve cognitive function in animal models of Alzheimer's disease. DMFU has been shown to have anxiolytic and antidepressant effects in animal models, and it has been studied as a potential treatment for anxiety and depression.
Advantages and Limitations for Lab Experiments
DMFU has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a simple method that yields high-quality results. DMFU is also stable and can be stored for long periods without degradation. However, one limitation is that DMFU is relatively expensive, which can make it difficult to use in large-scale experiments. Another limitation is that the mechanism of action of DMFU is not fully understood, which can make it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on DMFU. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of DMFU and to design experiments that target specific pathways. Finally, more research is needed to explore the potential applications of DMFU in agriculture, particularly as a pesticide.
Synthesis Methods
DMFU is synthesized using a specific method that involves the reaction of 2,6-dimethylaniline with 5-methylfurfuryl isocyanate. This reaction yields DMFU as a white crystalline solid with a high purity level. The synthesis method is relatively simple and yields high-quality results, making it an ideal method for producing DMFU for scientific research applications.
Scientific Research Applications
DMFU has potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, DMFU has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMFU has been shown to have potent antitumor activity, and it has been studied as a potential anticancer agent. In material science, DMFU has been studied as a potential building block for the synthesis of new materials with unique properties. In agriculture, DMFU has been studied as a potential pesticide due to its ability to inhibit the growth of various pests.
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-6-5-7-11(2)15(10)18-16(19)17-13(4)14-9-8-12(3)20-14/h5-9,13H,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTSCCORVACEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(C)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)




![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)

![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)


![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)